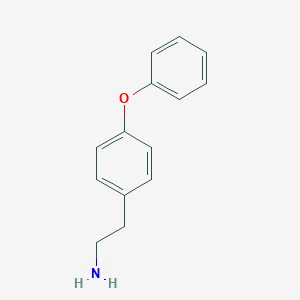

4-Phenoxyphenethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHPLGDXCJAUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152134 | |

| Record name | 4-Phenoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118468-18-1 | |

| Record name | 4-Phenoxyphenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118468-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118468181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118468-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenethylamine is a molecule of interest within the broader class of phenethylamines, a group known for its diverse pharmacological activities. The core phenethylamine structure is the backbone for numerous neurotransmitters, hormones, and psychoactive compounds. The introduction of a phenoxy group at the 4-position of the phenyl ring is expected to significantly modify its physicochemical properties, such as lipophilicity, and potentially its pharmacological profile, including receptor binding affinity and selectivity.

This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, its predicted analytical characterization, and a discussion of its potential biological activity based on the known pharmacology of related phenethylamine derivatives.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned via a multi-step pathway. A common strategy for constructing the phenethylamine moiety involves the reduction of a corresponding β-nitrostyrene derivative. The diaryl ether linkage can be formed via an Ullmann condensation.

Proposed Synthetic Pathway

The proposed synthesis begins with the formation of the diaryl ether, 4-phenoxybenzaldehyde, through an Ullmann condensation of 4-hydroxybenzaldehyde and an aryl halide. The resulting aldehyde is then subjected to a Henry reaction with nitromethane to form the β-nitrostyrene intermediate. Finally, reduction of the nitro group yields the target primary amine, this compound.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols (Proposed)

The following protocols are proposed based on standard procedures for similar transformations.

Step 1: Synthesis of 4-Phenoxybenzaldehyde (Ullmann Condensation)

-

Materials: 4-Hydroxybenzaldehyde, Iodobenzene, Copper(I) Iodide (CuI), Potassium Carbonate (K2CO3), and a high-boiling polar solvent such as N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq.), potassium carbonate (2.0 eq.), and Copper(I) Iodide (0.1 eq.).

-

Add DMF as the solvent.

-

Add iodobenzene (1.1 eq.) to the mixture.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-phenoxybenzaldehyde.

-

Step 2: Synthesis of 1-(4-Phenoxyphenyl)-2-nitroethene (Henry Reaction)

-

Materials: 4-Phenoxybenzaldehyde, Nitromethane, and a basic catalyst such as Ammonium Acetate.

-

Procedure:

-

In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1.0 eq.) in nitromethane, which acts as both reactant and solvent.

-

Add ammonium acetate (0.5 eq.) as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

After cooling, the product may precipitate. If so, it can be collected by filtration and washed with cold ethanol.

-

If no precipitate forms, the excess nitromethane can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of this compound (Reduction)

-

Materials: 1-(4-Phenoxyphenyl)-2-nitroethene and a reducing agent such as Lithium Aluminum Hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF or diethyl ether), or catalytic hydrogenation (H2 gas with a Palladium on Carbon catalyst).

-

Procedure (using LiAlH4):

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH4 (3.0-4.0 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-(4-phenoxyphenyl)-2-nitroethene (1.0 eq.) in anhydrous THF to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can be purified by acid-base extraction or column chromatography on silica gel to afford this compound.

-

Characterization Data (Predicted)

The following tables summarize the predicted physical and spectroscopic properties of this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO[1] |

| Molecular Weight | 213.28 g/mol [1] |

| Appearance | Predicted to be a solid at room temperature[1] |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Spectroscopic Data

¹H NMR (Predicted) (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | t | 2H | H-3', H-5' |

| ~7.20 | d | 2H | H-2, H-6 |

| ~7.10 | t | 1H | H-4' |

| ~7.00 | d | 2H | H-2', H-6' |

| ~6.95 | d | 2H | H-3, H-5 |

| ~3.05 | t | 2H | -CH₂-NH₂ |

| ~2.80 | t | 2H | Ar-CH₂- |

| ~1.50 | br s | 2H | -NH₂ |

¹³C NMR (Predicted) (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.5 | C-1' |

| ~156.0 | C-4 |

| ~132.0 | C-1 |

| ~130.0 | C-2, C-6 |

| ~129.8 | C-3', C-5' |

| ~123.5 | C-4' |

| ~119.0 | C-3, C-5 |

| ~118.8 | C-2', C-6' |

| ~42.5 | -CH₂-NH₂ |

| ~38.0 | Ar-CH₂- |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 213 | [M]⁺ (Molecular Ion) |

| 183 | [M - CH₂NH₂]⁺ |

| 120 | [Phenoxy-C₆H₄]⁺ |

| 94 | [Phenol]⁺ |

| 77 | [C₆H₅]⁺ |

| 30 | [CH₂NH₂]⁺ |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H stretch (primary amine, two bands) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1600, 1500 | Strong | Aromatic C=C bending |

| 1240 | Strong | Aryl-O-C asymmetric stretch |

| 830 | Strong | p-disubstituted benzene C-H bend |

Potential Biological Activity and Signaling Pathways

Phenethylamine and its derivatives are known to interact with various components of the central nervous system. The primary mechanism of action for many phenethylamines involves the modulation of monoaminergic neurotransmitter systems.

Primary Molecular Targets

Based on studies of structurally related compounds, this compound is predicted to interact with the following receptors:

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1.[2] Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission.[3]

-

Serotonin (5-HT) Receptors: Many substituted phenethylamines exhibit high affinity for serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[4][5] These interactions are often responsible for the psychoactive effects of these compounds.

Potential Signaling Pathways

The binding of this compound to G-protein coupled receptors like 5-HT₂A or TAAR1 would initiate intracellular signaling cascades.

-

5-HT₂A Receptor Pathway (Gq-coupled): Agonism at the 5-HT₂A receptor typically leads to the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

TAAR1 Pathway (Gs-coupled): Activation of TAAR1 leads to the stimulation of the Gs alpha subunit. This activates adenylyl cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets.

Caption: Plausible signaling pathways for this compound.

Conclusion

This compound represents an interesting synthetic target for the exploration of structure-activity relationships within the phenethylamine class of compounds. This guide has outlined a feasible synthetic route and provided predicted characterization data to aid researchers in its synthesis and identification. The potential for this compound to interact with TAAR1 and serotonin receptors suggests it may possess significant neuromodulatory activity, warranting further investigation for its potential applications in drug development. Future experimental work is required to validate the proposed synthesis and to fully characterize the pharmacological profile of this compound.

References

- 1. 2-(4-Phenoxyphenyl)ethanamine | Sigma-Aldrich [sigmaaldrich.com]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Mechanism of Action of 4-Phenoxyphenethylamine at a Molecular Level

Disclaimer: 4-Phenoxyphenethylamine is a phenethylamine derivative for which specific pharmacological data is not extensively available in peer-reviewed literature. This guide, therefore, presents a predicted mechanism of action based on the well-established structure-activity relationships (SAR) of the phenethylamine class of compounds. The predictions herein are intended for research and drug development professionals and should be validated by experimental data.

Introduction

Substituted phenethylamines are a broad class of neuroactive compounds that include endogenous neurotransmitters, therapeutic agents, and research chemicals. Their pharmacological effects are primarily mediated through interactions with monoamine transporters and G-protein coupled receptors (GPCRs). This compound is a derivative characterized by a phenethylamine core and a phenoxy substituent at the para (4) position of the phenyl ring. This bulky, lipophilic group is expected to significantly influence its binding affinity and functional activity at various molecular targets. This technical guide will provide a predictive analysis of the molecular mechanism of action of this compound, drawing on comparative data from structurally related analogs.

Predicted Molecular Targets and Mechanism of Action

Based on the pharmacology of analogous 4-substituted phenethylamines, this compound is predicted to primarily interact with monoamine transporters and serotonin receptors, with a potential for activity at the trace amine-associated receptor 1 (TAAR1).

2.1 Interaction with Monoamine Transporters (DAT, NET, SERT)

Phenethylamines are known to act as substrates, inhibitors, or releasing agents at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The nature and potency of this interaction are heavily influenced by the substitution pattern on the phenyl ring. Generally, bulky substituents at the 4-position can reduce affinity for monoamine transporters compared to smaller, more lipophilic groups. However, the phenoxy group's electronic properties may still permit interaction. It is hypothesized that this compound will exhibit some inhibitory activity at DAT and NET, though likely with lower potency than smaller 4-substituted analogs. Significant activity as a serotonin releasing agent is less likely.

2.2 Interaction with Serotonin Receptors (5-HT₂ subfamily)

A primary target for many psychedelic phenethylamines is the serotonin 2A (5-HT₂) receptor. Structure-activity relationship studies of 4-substituted-2,5-dimethoxyphenethylamines have shown that extending the 4-alkoxy group can increase binding affinities at 5-HT₂A and 5-HT₂C receptors.[1] While this compound lacks the 2,5-dimethoxy substitutions common to many potent psychedelic phenethylamines, the presence of a large phenoxy group at the 4-position suggests a potential for high-affinity binding to the 5-HT₂A receptor. It is predicted that this compound will act as a partial or full agonist at 5-HT₂A receptors, which would be a primary determinant of its potential psychoactive effects.

2.3 Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamine and its derivatives are known agonists of TAAR1, an intracellular GPCR that modulates monoaminergic neurotransmission.[2] Agonism at TAAR1 can lead to the phosphorylation of monoamine transporters, resulting in their internalization and/or reversal of function, leading to neurotransmitter efflux. This compound is predicted to be an agonist at TAAR1, contributing to its overall effect on dopamine and norepinephrine levels.

Quantitative Data on Related 4-Substituted Phenethylamines

To provide a predictive context for the potency of this compound, the following tables summarize the binding affinities (Ki) and functional activities (EC₅₀ or IC₅₀) of various 4-substituted phenethylamines at key molecular targets. Data is compiled from in vitro studies on human receptors and transporters where available.

Table 1: Binding Affinities (Ki, nM) of 4-Substituted Phenethylamines at Serotonin Receptors

| Compound | 4-Substituent | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) |

| 2C-H | -H | High | High |

| 2C-D | -CH₃ | Moderate | Moderate |

| 2C-B | -Br | 4-12 | 8-30 |

| 2C-I | -I | 2-8 | 4-15 |

| 2C-T-2 | -SCH₂CH₃ | 46 | 350 |

| 2C-T-4 | -S(CH₂)₃CH₃ | 54 | 220 |

| 2C-T-7 | -S(CH₂)₂CH₃ | 1 | 40 |

Data compiled from multiple sources. Note: 2C-X compounds have a 2,5-dimethoxy substitution pattern.

Table 2: Functional Activity (IC₅₀/EC₅₀, nM) and Binding Affinity (Ki, nM) of 4-Substituted Phenethylamines at Monoamine Transporters

| Compound | 4-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| Amphetamine | -H | 341.8 | 474.9 | >10,000 | 771.9 | 605.3 | >10,000 |

| 4-Fluoroamphetamine | -F | 240 | 70 | 1800 | - | - | - |

| 4-Methylamphetamine | -CH₃ | 44 | 33 | 1200 | - | - | - |

| 4-Methoxyamphetamine | -OCH₃ | 1300 | 1000 | 130 | - | - | - |

Data compiled from multiple sources.

Table 3: Binding Affinities (Ki, nM) of Phenethylamines at TAAR1

| Compound | TAAR1 Ki (nM) (rat) |

| Phenethylamine | ~50 |

| 2C-T-2 | 5 |

| 2C-T-4 | 25 |

| 2C-T-7 | 68 |

Data compiled from multiple sources.

Predicted Signaling Pathways

4.1 5-HT₂A Receptor Signaling

Activation of the 5-HT₂A receptor, a Gq/11-coupled GPCR, is predicted to be a primary signaling pathway for this compound.[3][4][5] This would lead to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream events modulate neuronal excitability and gene expression.

References

- 1. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2A_receptor [bionity.com]

In Vitro Pharmacological Profiling of 4-Phenoxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Phenoxyphenethylamine is a substituted phenethylamine derivative. While specific in vitro pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to other well-characterized phenethylamines allows for a predictive profiling approach. This technical guide outlines the expected in vitro pharmacological characterization of this compound, based on the known activities of related compounds. The primary molecular targets for phenethylamines include serotonin (5-HT) receptors, adrenergic receptors, dopamine receptors, and monoamine transporters. A comprehensive in vitro profiling would involve assessing the binding affinity and functional activity of this compound at these targets.

Data Presentation: Predicted Pharmacological Profile

Based on the pharmacology of structurally related phenethylamines, the following tables summarize the expected targets for this compound and the type of data that would be generated from in vitro assays.[1][2][3][4][5][6]

Table 1: Predicted Receptor and Transporter Binding Affinities (Ki) of this compound

| Target | Predicted Affinity (Ki) Range | Rationale based on Analogs |

| Serotonin Receptors | ||

| 5-HT2A | High to Moderate (nM range) | Primary target for many psychedelic phenethylamines.[1][2][3][4] |

| 5-HT2C | Moderate to High (nM range) | Often shows significant affinity alongside 5-HT2A.[1][2][3][4] |

| 5-HT1A | Low to Moderate (nM to µM range) | Generally lower affinity compared to 5-HT2 subtypes.[1][2][4][5] |

| 5-HT2B | Moderate to Low (nM to µM range) | Activity at this receptor is a key safety consideration. |

| Adrenergic Receptors | ||

| α1A | Low to Moderate (µM range) | Some phenethylamines show affinity for adrenergic receptors.[1] |

| α2A | Low to Moderate (µM range) | Interaction with these receptors can modulate stimulant effects.[1] |

| β-Adrenergic Subtypes | Low (µM range) | Generally not a primary target for this class of compounds.[7] |

| Dopamine Receptors | ||

| D2 | Low (µM range) | Typically exhibits weak affinity.[1] |

| Monoamine Transporters | ||

| SERT (Serotonin) | Low (µM range) | Phenethylamines are generally poor inhibitors of SERT. |

| DAT (Dopamine) | Low to Moderate (µM range) | Some derivatives can inhibit dopamine reuptake.[8][9][10] |

| NET (Norepinephrine) | Low (µM range) | Typically exhibits weak affinity. |

| Trace Amine-Associated Receptor | ||

| TAAR1 | Moderate to High (nM to µM range) | A key receptor for endogenous trace amines and related compounds.[1][11][12] |

Table 2: Predicted Functional Activity (EC50/IC50) of this compound

| Target | Assay Type | Predicted Activity (EC50/IC50) Range | Rationale based on Analogs |

| Serotonin Receptors | |||

| 5-HT2A | Gq-mediated IP1 accumulation or Ca2+ mobilization | Potent to Moderate Agonist (nM to µM range) | The primary mechanism of action for psychedelic phenethylamines.[1][3][4] |

| 5-HT2C | Gq-mediated IP1 accumulation or Ca2+ mobilization | Agonist/Partial Agonist (nM to µM range) | Often mirrors activity at 5-HT2A.[1][3][4] |

| 5-HT1A | Gi-mediated cAMP inhibition | Weak Agonist/Partial Agonist (µM range) | Consistent with lower binding affinity. |

| Monoamine Transporters | |||

| DAT | [3H]Dopamine Uptake Inhibition | Weak Inhibitor (µM range) | Some phenethylamines show weak inhibition of dopamine transport.[8][9][10] |

| TAAR1 | Gs-mediated cAMP accumulation | Agonist (nM to µM range) | Phenethylamines are known agonists at this receptor.[11][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro pharmacological profiling of novel compounds. The following are standard protocols for key experiments.

Radioligand Binding Assays

These assays determine the binding affinity (Ki) of a test compound for a specific receptor or transporter by measuring its ability to displace a radiolabeled ligand.

General Protocol:

-

Cell Culture and Membrane Preparation:

-

HEK-293 or CHO cells stably expressing the human receptor or transporter of interest are cultured to confluency.

-

Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

The final membrane pellet is resuspended in an appropriate assay buffer and protein concentration is determined.

-

-

Binding Assay:

-

In a 96-well plate, cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and a range of concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

-

The mixture is incubated to allow for binding equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the biological response elicited by the binding of a compound to its target, determining whether it acts as an agonist, antagonist, or inverse agonist.

a) Gq-Coupled Receptor Activation (e.g., 5-HT2A, 5-HT2C): Calcium Mobilization Assay

-

Cell Culture and Dye Loading:

-

Cells expressing the receptor of interest are seeded into 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR).

-

A baseline fluorescence reading is taken before the addition of various concentrations of the test compound.

-

Changes in intracellular calcium concentration are recorded as changes in fluorescence intensity over time.

-

-

Data Analysis:

-

The maximum fluorescence response is determined for each concentration of the test compound.

-

EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated using a sigmoidal dose-response curve.

-

b) Gs/Gi-Coupled Receptor Activation (e.g., TAAR1, 5-HT1A): cAMP Assay

-

Cell Culture and Stimulation:

-

Cells expressing the Gs- or Gi-coupled receptor are plated in 96-well plates.

-

For Gi-coupled receptors, cells are pre-treated with forskolin to stimulate cAMP production.

-

Cells are then incubated with varying concentrations of the test compound.

-

-

cAMP Measurement:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

-

Data Analysis:

-

For Gs-coupled receptors, EC50 values for cAMP production are determined.

-

For Gi-coupled receptors, IC50 values for the inhibition of forskolin-stimulated cAMP production are calculated.

-

c) Monoamine Transporter Uptake Assay (e.g., DAT) [9]

-

Cell Culture:

-

HEK-293 cells stably expressing the human dopamine transporter (hDAT) are cultured in 24-well plates.[9]

-

-

Uptake Assay: [9]

-

Cells are washed with an uptake buffer.

-

The cells are then incubated with the test compound at various concentrations.

-

A radiolabeled substrate, such as [3H]-dopamine, is added, and the uptake is allowed to proceed for a short period.[9]

-

Uptake is terminated by washing the cells with ice-cold buffer.

-

-

Detection and Analysis:

-

Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

-

IC50 values for the inhibition of dopamine uptake are determined by non-linear regression.

-

Mandatory Visualizations

Signaling Pathways

Caption: Predicted 5-HT2A Receptor Activation Pathway for this compound.

Experimental Workflows

Caption: Workflow for a Radioligand Binding Assay.

Caption: Workflow for a Dopamine Transporter Uptake Assay.

References

- 1. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-Phenoxyphenethylamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth investigation into the structure-activity relationships (SAR) of 4-phenoxyphenethylamine analogs. While direct and extensive pharmacological data for a series of this compound derivatives is limited in publicly available literature, this guide synthesizes information from structurally related analogs, particularly those with bulky and aromatic substituents at the 4-position of the phenethylamine scaffold. By examining the effects of these substitutions on affinity and functional activity at key biological targets, primarily serotonin (5-HT) receptors and monoamine transporters, we can infer the likely pharmacological profile of this compound analogs. This guide also provides detailed experimental protocols for key assays and visualizes relevant biological pathways and experimental workflows to aid in the design and evaluation of novel psychoactive compounds.

Introduction

Phenethylamines are a broad class of compounds known for their diverse pharmacological effects, acting on various targets within the central nervous system. The substitution pattern on the phenethylamine core, particularly on the phenyl ring, dramatically influences their potency, selectivity, and functional activity. The 4-position of the phenyl ring has been a focal point for medicinal chemistry efforts, with modifications significantly impacting interactions with serotonin receptors, such as the 5-HT₂A and 5-HT₂C subtypes, and monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

The introduction of a phenoxy group at the 4-position presents an intriguing structural modification. This bulky, aromatic substituent is expected to influence the molecule's electronic and steric properties, potentially leading to unique pharmacological profiles. This guide will explore the anticipated SAR of this compound analogs by drawing parallels from well-studied 4-substituted phenethylamines.

Structure-Activity Relationships of 4-Substituted Phenethylamines

The SAR of 4-substituted phenethylamines is complex, with the nature of the substituent profoundly affecting receptor and transporter interactions.

Serotonin 5-HT₂A and 5-HT₂C Receptors

The 5-HT₂ family of receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, are primary targets for many psychedelic phenethylamines. The affinity and functional activity at these receptors are highly sensitive to the substituent at the 4-position.

Generally, increasing the size and lipophilicity of the 4-substituent tends to increase affinity for 5-HT₂A and 5-HT₂C receptors. For instance, extending a 4-alkoxy group often leads to higher binding affinities.[1] The introduction of bulky groups can also influence whether a compound acts as an agonist or an antagonist.[1] N-benzyl substitution on phenethylamines has been shown to dramatically increase binding affinity and can modulate functional activity at 5-HT₂A/₂C receptors.

Based on these trends, a 4-phenoxy group, being a large and lipophilic substituent, is predicted to confer high affinity for 5-HT₂A and 5-HT₂C receptors. The electronic properties of the phenoxy group, including its ability to engage in π-stacking interactions, may further enhance binding.

Dopamine Transporter (DAT)

The dopamine transporter is a key target for stimulant phenethylamines. The SAR for DAT inhibition is also sensitive to the 4-position substituent. While many phenethylamine derivatives show some affinity for DAT, specific substitutions can enhance this interaction. Studies on various β-phenethylamine derivatives have shown that the nature of the aromatic substituent influences DAT inhibitory activity.[2][3] Bivalent phenethylamine ligands have also been explored as potent DAT inhibitors.[4][5]

It is plausible that the bulky phenoxy group at the 4-position could influence the binding of phenethylamine analogs to the dopamine transporter. However, without direct experimental data, the precise impact on DAT affinity and uptake inhibition remains speculative.

Quantitative Data for 4-Substituted Phenethylamine Analogs

To provide a comparative framework, the following tables summarize binding affinity (Kᵢ) and functional activity (EC₅₀) data for a selection of 4-substituted 2,5-dimethoxyphenethylamine analogs from the literature. This data, while not for 4-phenoxy analogs specifically, illustrates the impact of varying the 4-substituent.

Table 1: Binding Affinities (Kᵢ, nM) of 4-Substituted 2,5-Dimethoxyphenethylamine Analogs at Serotonin Receptors

| Compound | 4-Substituent | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₁A Kᵢ (nM) | Reference |

| 2C-H | -H | 830 | 1800 | >10000 | [1] |

| 2C-O-2 | -OCH₂CH₃ | 1000 | 1100 | 5500 | [1] |

| 2C-O-3 | -OCH₂CH₂CH₃ | 190 | 160 | 4400 | [1] |

| 2C-O-16 | -(CH₂)₅CH₃ | 19 | 43 | 2700 | [1] |

| 2C-T-2 | -SCH₂CH₃ | 11 | 40 | 1200 | [6] |

| 2C-T-7 | -S(CH₂)₆CH₃ | 1 | 48 | 1800 | [6] |

Table 2: Functional Activity (EC₅₀, nM) of 4-Substituted 2,5-Dimethoxyphenethylamine Analogs at Serotonin Receptors

| Compound | 4-Substituent | 5-HT₂A EC₅₀ (nM) | 5-HT₂B EC₅₀ (nM) | Reference |

| 2C-T-2 | -SCH₂CH₃ | 5 | 44 | [6] |

| 2C-T-4 | -S(CH₂)₃CH₃ | 2 | 110 | [6] |

| 2C-T-7 | -S(CH₂)₆CH₃ | 1 | 140 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of novel compounds. The following are protocols for key in vitro assays.

Radioligand Binding Assay for Serotonin Receptors

This protocol is a standard method to determine the binding affinity of a test compound for serotonin receptors.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human 5-HT₂A, 5-HT₂C, or 5-HT₁A receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Cells are harvested, washed with PBS, and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer. Protein concentration is determined using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, incubate receptor-containing membranes with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C) and various concentrations of the test compound.

-

Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known non-radioactive ligand.

-

After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Dopamine Transporter (DAT) Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.

-

Cell Culture:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT) are cultured as described above.

-

-

Uptake Assay:

-

Cells are seeded in 24-well plates and grown to confluency.

-

On the day of the assay, the culture medium is removed, and cells are washed with Krebs-Ringer-HEPES buffer.

-

Cells are pre-incubated with various concentrations of the test compound or vehicle.

-

Uptake is initiated by the addition of [³H]dopamine.

-

After a short incubation period, uptake is terminated by aspirating the medium and washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

-

-

Data Analysis:

-

The IC₅₀ value for the inhibition of dopamine uptake is determined by non-linear regression analysis.

-

Functional Assays: cAMP Accumulation and Inositol Phosphate Accumulation

These assays determine the functional activity of a compound (agonist or antagonist) at G-protein coupled receptors.

-

cAMP Accumulation Assay (for Gs or Gi-coupled receptors):

-

Cells expressing the receptor of interest are plated in a 96-well plate.

-

Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are then stimulated with various concentrations of the test compound (for agonist testing) or with a known agonist in the presence of various concentrations of the test compound (for antagonist testing).

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are determined from the dose-response curves.

-

-

Inositol Phosphate (IP) Accumulation Assay (for Gq-coupled receptors like 5-HT₂A/₂C):

-

Cells expressing the receptor are labeled with [³H]myo-inositol.

-

Cells are washed and then stimulated with the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

The reaction is terminated, and the cells are lysed.

-

The accumulated [³H]inositol phosphates are separated by ion-exchange chromatography.

-

The radioactivity of the eluted fractions is measured.

-

EC₅₀ values for IP accumulation are determined from the dose-response curves.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

References

- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 118468-18-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Preliminary Toxicological Screening of 4-Phenoxyphenethylamine: A Technical Whitepaper

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on available data for structurally related compounds and general toxicological principles. As of the date of this publication, specific and comprehensive toxicological data for 4-Phenoxyphenethylamine is not publicly available. Therefore, the following sections outline a recommended framework for its preliminary toxicological evaluation, rather than a definitive assessment of its toxicological profile.

Executive Summary

This compound is a phenethylamine derivative with a chemical structure that suggests potential biological activity. Due to the absence of published toxicological studies on this specific compound, a comprehensive evaluation is necessary to characterize its safety profile. This whitepaper proposes a tiered approach for a preliminary toxicological screening, incorporating in vitro and in vivo assays to assess acute toxicity, genotoxicity, and potential target organ toxicities. The methodologies and data interpretation strategies outlined herein are based on established regulatory guidelines and scientific best practices.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 118468-18-1 | [1] |

| Molecular Formula | C₁₄H₁₅NO | ChemSpider |

| Molecular Weight | 213.28 g/mol | ChemSpider |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Not available | [2] |

| logP | Not available |

Note: "Not available" indicates that these data points were not found in publicly accessible databases at the time of this report.

Proposed Toxicological Screening Strategy

A step-wise approach is recommended to efficiently screen for the toxicological properties of this compound. This would typically begin with in vitro assays to minimize animal use and refine dose selection for subsequent in vivo studies.

In Vitro Toxicity Assessment

3.1.1 Cytotoxicity Assays

Initial screening for cytotoxicity provides a baseline understanding of the compound's effect on cell viability.

Table 2: Proposed In Vitro Cytotoxicity Assays

| Assay | Cell Line(s) | Endpoint(s) | Purpose |

| MTT or MTS Assay | HepG2 (liver), SH-SY5Y (neuronal) | Cell viability, IC₅₀ | To assess metabolic activity as an indicator of cell viability and determine the concentration that inhibits 50% of cell growth. |

| Neutral Red Uptake Assay | Same as above | Lysosomal integrity | To evaluate cell membrane integrity. |

| LDH Release Assay | Same as above | Membrane permeability | To measure cytotoxicity by quantifying lactate dehydrogenase released from damaged cells. |

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Exposure: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

3.1.2 Genotoxicity Assays

Assessing the genotoxic potential of a compound is a critical component of safety evaluation.

Table 3: Proposed In Vitro Genotoxicity Assays

| Assay | Test System | Endpoint(s) | Purpose |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) | Gene mutations | To detect point mutations (frameshift and base-pair substitutions) with and without metabolic activation (S9 mix).[3][4][5] |

| In Vitro Micronucleus Test | Mammalian cells (e.g., CHO, TK6, L5178Y) | Chromosomal damage (clastogenicity and aneugenicity) | To detect the formation of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[6] |

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Preparation: Prepare various concentrations of this compound.

-

Metabolic Activation: Conduct the assay with and without a liver S9 fraction for metabolic activation.

-

Incubation: Mix the test compound, bacterial tester strain, and (if applicable) S9 mix with molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vivo Acute Toxicity Assessment

An acute toxicity study provides information on the potential health hazards that may result from short-term exposure to a substance.

Table 4: Proposed In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

| Parameter | Description |

| Species | Rat (e.g., Sprague-Dawley or Wistar) |

| Sex | Female (typically more sensitive) |

| Number of Animals | 3 animals per step |

| Administration Route | Oral gavage |

| Starting Dose | Selected based on in vitro data and structure-activity relationships. |

| Observation Period | 14 days |

| Endpoints | Clinical signs of toxicity, body weight changes, mortality, gross pathology at necropsy. |

| Outcome | Estimation of the LD₅₀ (lethal dose, 50%) and identification of target organs of toxicity. |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Dosing: Dose a single animal at the starting dose level.

-

Observation: Observe the animal for signs of toxicity for up to 48 hours.

-

Dose Adjustment:

-

If the animal survives, dose the next animal at a higher dose level.

-

If the animal dies, dose the next animal at a lower dose level.

-

-

Continuation: Continue this sequential dosing until the stopping criteria are met.

-

Post-Dosing Observation: Observe all surviving animals for a total of 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Visualization of Experimental Workflows and Pathways

Proposed Toxicological Screening Workflow

References

- 1. 118468-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound (CAS 118468-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Assessment of the performance of the Ames MPF™ assay: A multicenter collaborative study with six coded chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotoxicity.com [biotoxicity.com]

- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

4-Phenoxyphenethylamine: A Technical Whitepaper on its Potential as a Central Nervous System Stimulant

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical overview of the potential of 4-phenoxyphenethylamine as a central nervous system (CNS) stimulant based on the established pharmacology of the phenethylamine class of compounds and structure-activity relationships of its analogs. To date, there is a notable lack of specific published research on the pharmacological properties of this compound. Therefore, the information presented herein is largely inferential and intended to guide future research.

Introduction

Phenethylamine and its derivatives are a well-established class of compounds with significant effects on the central nervous system.[1][2][3] Many of these compounds, including the prototypical amphetamine, act as potent CNS stimulants.[1][2] The pharmacological profile of substituted phenethylamines can be significantly altered by chemical modifications to the phenyl ring, the ethylamine side chain, or the amino group.[1] This whitepaper explores the potential of a specific, lesser-studied derivative, this compound, as a CNS stimulant. The presence of a bulky phenoxy group at the 4-position of the phenyl ring suggests a unique interaction with monoaminergic systems, warranting a detailed theoretical examination.

Presumed Mechanism of Action

The primary mechanism of action for most phenethylamine-based CNS stimulants involves the modulation of monoamine neurotransmitters, particularly dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[3] It is hypothesized that this compound would share these general mechanisms.

2.1. Interaction with Monoamine Transporters

The principal targets for stimulant phenethylamines are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][5] These compounds typically act as releasing agents and/or reuptake inhibitors.

-

Dopamine Transporter (DAT): Inhibition of DAT by phenethylamine derivatives leads to an increase in extracellular dopamine in key brain regions associated with reward and motor control, such as the nucleus accumbens and striatum.[4][5] This is a primary contributor to the stimulant and reinforcing effects of these compounds.

-

Norepinephrine Transporter (NET): Inhibition of NET increases extracellular norepinephrine, leading to enhanced arousal, alertness, and focus.

2.2. Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Phenethylamine and its analogs are known agonists of the Trace Amine-Associated Receptor 1 (TAAR1).[2] TAAR1 is a G-protein coupled receptor that modulates the activity of monoamine transporters. TAAR1 activation can lead to the non-competitive efflux of dopamine and norepinephrine, contributing to the overall stimulant effect.

Signaling Pathway for Phenethylamine-Induced Dopamine Release

Caption: Hypothesized signaling pathway of this compound in a dopaminergic neuron.

Structure-Activity Relationship (SAR) Considerations

While no direct SAR studies for this compound are available, inferences can be drawn from related compounds. The nature of the substituent at the 4-position of the phenyl ring is a key determinant of pharmacological activity.

-

Size and Lipophilicity: The introduction of a bulky and lipophilic phenoxy group at the 4-position may influence the compound's ability to cross the blood-brain barrier and its binding affinity for various receptors and transporters. Generally, increasing the size and lipophilicity at the 4-position can enhance affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[6]

-

Receptor Selectivity: The 4-position substituent can also dictate selectivity between monoamine transporters and serotonin receptors. While many simple phenethylamines are primarily stimulants, the addition of certain groups at the 2, 4, and 5 positions often imparts psychedelic properties through potent 5-HT2A receptor agonism.[7][8] The effect of a 4-phenoxy group on this selectivity profile is currently unknown.

Quantitative Data for Analogous Compounds

Due to the absence of specific data for this compound, the following tables present data for the parent compound, phenethylamine, and some 4-substituted analogs to provide context. It is crucial to note that these values are not directly transferable to this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

| Compound | DAT | NET | SERT | 5-HT2A | 5-HT2C | TAAR1 (rat) |

| Phenethylamine | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | ~500 |

| 4-Chlorophenethylamine | 4,300 | 1,500 | 230 | - | - | - |

| 4-Methoxyphenethylamine | >10,000 | >10,000 | 1,200 | - | - | - |

| 2,5-Dimethoxy-4-iodophenethylamine (2C-I) | >10,000 | >10,000 | >10,000 | 71 | 110 | - |

Data is compiled from multiple sources and should be considered illustrative.

Table 2: Functional Activity (EC50/IC50, nM) of Selected Phenethylamines

| Compound | Dopamine Release (IC50) | Norepinephrine Release (IC50) | Serotonin Release (IC50) | 5-HT2A Agonism (EC50) | 5-HT2C Agonism (EC50) |

| Phenethylamine | ~3,000 | ~1,000 | >10,000 | - | - |

| 4-Chlorophenethylamine | ~2,000 | ~800 | ~150 | - | - |

| 2,5-Dimethoxy-4-iodophenethylamine (2C-I) | - | - | - | 31 | 55 |

Data is compiled from multiple sources and should be considered illustrative.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacology of phenethylamine derivatives.

5.1. Radioligand Binding Assays

This method is used to determine the binding affinity of a compound for a specific receptor or transporter.

Experimental Workflow for Radioligand Binding Assay

Caption: A generalized workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human transporter (DAT, NET, SERT) or receptor of interest are cultured and harvested. The cells are lysed, and the membranes are isolated by centrifugation.

-

Assay: Membranes are incubated in a buffer solution with a known concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and a range of concentrations of the test compound (this compound).

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

5.2. In Vitro Neurotransmitter Release Assays

These assays measure the ability of a compound to induce the release of monoamines from synaptosomes or cultured cells.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine) of rodents.

-

Loading: The synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]dopamine).

-

Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously washed with buffer to establish a stable baseline of neurotransmitter release.

-

Drug Application: The test compound is added to the superfusion buffer at various concentrations.

-

Fraction Collection: Fractions of the superfusate are collected over time.

-

Quantification: The radioactivity in each fraction is measured to determine the amount of neurotransmitter released.

-

Data Analysis: The data are used to generate concentration-response curves and determine the EC50 value for neurotransmitter release.

Conclusion and Future Directions

This compound represents an intriguing but uncharacterized member of the phenethylamine family. Based on the pharmacology of its structural congeners, it is plausible that this compound possesses CNS stimulant properties, likely mediated through interactions with the dopamine and norepinephrine transporters and potentially TAAR1. However, the bulky phenoxy substituent at the 4-position could introduce significant differences in its pharmacological profile, potentially affecting its potency, selectivity, and propensity to interact with other receptors, such as those of the 5-HT2 family.

To ascertain the true potential of this compound as a CNS stimulant, a comprehensive in vitro and in vivo characterization is imperative. Future research should prioritize:

-

In vitro pharmacology: Determination of binding affinities and functional activities at DAT, NET, SERT, TAAR1, and a panel of serotonin and adrenergic receptors.

-

In vivo behavioral studies: Assessment of locomotor activity, drug discrimination, and self-administration in animal models to confirm CNS stimulant and reinforcing effects.

-

Metabolic stability and pharmacokinetics: Evaluation of its metabolic profile and ability to penetrate the central nervous system.

Such studies will be crucial in elucidating the unique pharmacological profile of this compound and determining its viability as a lead compound for the development of novel CNS-active agents.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. m.psychonautwiki.org [m.psychonautwiki.org]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Binding Affinity of 4-Phenoxyphenethylamine at Trace Amine-Associated Receptor 1 (TAAR1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Pharmacology of TAAR1 Ligands

The interaction of a ligand with TAAR1 is quantified by two primary parameters: binding affinity (Ki) and functional potency (EC50).

-

Binding Affinity (Ki): This value represents the equilibrium dissociation constant of a competing ligand in a radioligand competition binding assay. A lower Ki value indicates a higher binding affinity of the ligand for the receptor.

-

Functional Potency (EC50): This is the concentration of an agonist that produces 50% of the maximal response in a functional assay, such as a cAMP accumulation assay. It is a measure of the ligand's ability to activate the receptor.

Due to the absence of published specific binding data for 4-phenoxyphenethylamine, the following table presents data for structurally related phenethylamine derivatives to provide a comparative context for expected values at rat TAAR1.[1]

| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | TAAR1 (rat) (Ki, nM) | Other Receptors (Ki, nM) |

| 2C-T-2 | 46 | 350 | 5 | α1A (1,400), α2A (4,500) |

| 2C-T-4 | 54 | 220 | 25 | α1A (1,300), α2A (2,600) |

| 2C-T-7 | 1 | 40 | 68 | α1A (400), α2A (1,800) |

| 2C-O | 1700 | 11000 | 21 | - |

| 2C-O-Et | 150 | 320 | 120 | - |

| 2C-I | 0.4 | 1.1 | 0.2 | D1 (>10), D2 (>10), D3 (>10) |

| 25I-NBOMe | 0.044 | 1.3 | 60 | α1A (0.9), D3 (7.6) |

| Mescaline | 530 | 1100 | 2200 | α1A (>10), α2A (>10) |

Data compiled from multiple sources.[1]

Core Signaling Pathways of TAAR1

TAAR1 activation primarily initiates downstream signaling through the Gαs protein subunit, leading to the production of cyclic AMP (cAMP).[2] However, it can also engage in G protein-independent signaling through β-arrestin2.[3]

Key Experimental Protocols

The following are detailed protocols for determining the binding affinity and functional potency of this compound at TAAR1.

Radioligand Competition Binding Assay

This assay quantifies the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to TAAR1.

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Metabolic Pathway of 4-Phenoxyphenethylamine: A Proposed Investigatory Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed framework for the initial investigation of the metabolic pathway of 4-phenoxyphenethylamine, a novel compound with a phenethylamine core. Due to the absence of published studies on this specific molecule, this guide draws upon established metabolic routes of structurally related phenethylamine derivatives to hypothesize potential biotransformations. It provides a comprehensive set of experimental protocols for in vitro and in vivo studies designed to elucidate the metabolic fate of this compound, identify key metabolites, and characterize the enzymes responsible for its clearance. This whitepaper is intended to serve as a foundational resource for researchers initiating preclinical development and safety assessment of this compound.

Introduction

Phenethylamine and its derivatives are a well-established class of compounds with diverse pharmacological activities. The metabolic fate of these molecules is a critical determinant of their pharmacokinetic profile, efficacy, and potential for drug-drug interactions. The core phenethylamine structure is typically metabolized by a suite of enzymes including monoamine oxidases (MAO), cytochrome P450 (CYP) isoforms, and various transferases. The introduction of a phenoxy group at the 4-position of the phenyl ring in this compound presents a unique structural feature that is anticipated to influence its metabolic pathway. Understanding these pathways is paramount for the rational design of further preclinical and clinical studies.

Proposed Metabolic Pathways

Based on the metabolism of analogous compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and 4-iodo-2,5-dimethoxyphenethylamine (2C-I), several metabolic pathways can be postulated for this compound.[1][2][3][4] The primary routes of metabolism for phenethylamines involve deamination, hydroxylation, and subsequent conjugation reactions.[5][6][7]

The proposed metabolic pathways for this compound are visualized below:

Data Presentation: Hypothetical Metabolic Profile

The following tables present a hypothetical summary of quantitative data that would be generated from the proposed studies.

Table 1: In Vitro Metabolic Stability of this compound

| Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 45 | 15.4 |

| Rat Liver Microsomes | 28 | 24.8 |

| Human Hepatocytes | 62 | 11.2 (per 10^6 cells) |

| Rat Hepatocytes | 35 | 19.8 (per 10^6 cells) |

Table 2: Metabolite Identification in Human Liver Microsomes

| Metabolite | Proposed Structure | Peak Area (%) | Method of Identification |

| M1 | 4-Phenoxyphenylacetic acid | 65 | LC-MS/MS, authentic standard |

| M2 | 4-Hydroxyphenoxyphenethylamine | 20 | LC-MS/MS |

| M3 | 2-(4-Phenoxyphenyl)ethanol | 10 | LC-MS/MS |

| M4 | Glucuronide Conjugate of M2 | 5 | LC-MS/MS with β-glucuronidase hydrolysis |

Table 3: Enzyme Kinetics of this compound Metabolism

| Enzyme | Metabolic Reaction | Km (µM) | Vmax (pmol/min/mg protein) |

| MAO-A | Oxidative Deamination | 15 | 250 |

| MAO-B | Oxidative Deamination | 5 | 180 |

| CYP2D6 | Aromatic Hydroxylation | 25 | 95 |

| CYP3A4 | Aromatic Hydroxylation | 50 | 60 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Metabolic Stability

-

Objective: To determine the rate of metabolism of this compound in liver microsomes and hepatocytes.

-

Materials: Pooled human and rat liver microsomes, cryopreserved human and rat hepatocytes, NADPH regenerating system, appropriate buffers and incubation plates.

-

Procedure:

-

This compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) or hepatocytes (1 x 10^6 cells/mL) at 37°C.

-

For microsomal incubations, the reaction is initiated by the addition of an NADPH regenerating system.

-

Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with an equal volume of cold acetonitrile containing an internal standard.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The half-life and intrinsic clearance are calculated from the disappearance rate of this compound.

-

Metabolite Identification

-

Objective: To identify the major metabolites of this compound.

-

Materials: As above, with the addition of β-glucuronidase and sulfatase enzymes.

-

Procedure:

-

Incubations are performed as described in 4.1, but with a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).

-

The quenched samples are analyzed by high-resolution LC-MS/MS to detect and structurally characterize potential metabolites.

-

To identify Phase II conjugates, incubations are also treated with β-glucuronidase or sulfatase prior to analysis to observe the reappearance of the Phase I metabolite.

-

Reaction Phenotyping

-

Objective: To identify the specific enzymes responsible for the metabolism of this compound.

-

Materials: Recombinant human CYP enzymes, specific chemical inhibitors for MAO and CYP isoforms.

-

Procedure:

-

Recombinant Enzymes: this compound is incubated with a panel of individual recombinant human CYP enzymes to screen for metabolic activity.

-

Chemical Inhibition: Incubations with human liver microsomes are performed in the presence and absence of specific inhibitors for major CYP isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) and MAO isoforms (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

The formation of key metabolites is monitored by LC-MS/MS, and a reduction in metabolite formation in the presence of an inhibitor indicates the involvement of that enzyme.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro metabolism study.

Conclusion

This whitepaper provides a hypothetical yet comprehensive guide for the initial metabolic investigation of this compound. The proposed studies, based on established methodologies for similar compounds, will enable the characterization of its metabolic stability, the identification of its major metabolites, and the elucidation of the enzymes involved in its biotransformation. The data generated from these studies will be crucial for guiding further drug development efforts and ensuring a thorough understanding of the compound's safety profile.

References

- 1. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of 4-Phenoxyphenethylamine in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenethylamine is a compound of interest in various fields of research due to its structural similarity to other biologically active phenethylamines. Accurate and reliable quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the analytical determination of this compound using state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are designed to offer high sensitivity, selectivity, and reproducibility.

Analytical Workflow Overview

The general workflow for the analysis of this compound in biological samples involves sample preparation to isolate the analyte and remove interferences, followed by instrumental analysis using LC-MS/MS for separation and quantification.

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the required sensitivity.[1][2][3] Three common methods are provided below.

a) Solid-Phase Extraction (SPE) Protocol for Plasma/Serum

This method is recommended for cleaner extracts and higher sensitivity.

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

-

Loading: Pre-treat 0.5 mL of plasma or serum with 0.5 mL of 4% phosphoric acid. Centrifuge at 4000 rpm for 10 minutes. Load the supernatant onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

b) Liquid-Liquid Extraction (LLE) Protocol for Urine

LLE is a cost-effective method suitable for urine samples.

-

Alkalanization: To 1 mL of urine, add 100 µL of 5 M sodium hydroxide.

-

Extraction: Add 5 mL of a mixture of ethyl acetate and hexane (9:1, v/v). Vortex for 2 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 5 minutes.

-

Separation: Transfer the upper organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

c) Protein Precipitation (PPT) Protocol for Plasma/Serum

PPT is a rapid method for high-throughput analysis.

-

Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard.

-

Vortexing: Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

-

Injection: Transfer the supernatant to an autosampler vial for direct injection or evaporate and reconstitute if higher sensitivity is needed.

LC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrumentation used.

a) Liquid Chromatography (LC) Conditions

| Parameter | Recommended Condition |

| Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Gradient | Start at 5-10% B, ramp to 90-95% B over 5-8 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

b) Mass Spectrometry (MS) Conditions

Mass spectrometric analysis should be performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Ionization Mode: ESI+

-

Scan Type: Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions for this compound:

The molecular weight of this compound is 213.28 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 214.3. Based on the known fragmentation patterns of phenethylamines, which often involve cleavage of the bond between the alpha and beta carbons of the ethylamine side chain, the following MRM transitions are predicted. Note: These transitions and their corresponding collision energies should be optimized experimentally using a pure standard of this compound.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Predicted) | Putative Fragment |

| This compound | 214.3 | 197.2 | [M+H - NH₃]⁺ |

| This compound | 214.3 | 121.1 | [C₈H₉O]⁺ |

| This compound | 214.3 | 94.1 | [C₆H₅OH]⁺ |

An internal standard, such as a stable isotope-labeled version of this compound (e.g., this compound-d4) or a structurally similar compound not present in the samples, should be used for accurate quantification.

Data Presentation and Method Validation

Quantitative data should be summarized in clear and structured tables. A bioanalytical method validation should be performed according to regulatory guidelines to ensure the reliability of the results.

Table 1: Quantitative Performance Characteristics (Example)

| Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | Accuracy ±15%, Precision ≤15% | 1000 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 12% |

| Accuracy (%Bias) | ± 15% (±20% at LLOQ) | -5% to +8% |

| Matrix Effect | CV ≤ 15% | < 10% |

| Recovery (%) | Consistent, precise, and reproducible | 85-95% |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in developing and validating the bioanalytical method.

Caption: Method development and validation workflow.

References

- 1. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collision-induced dissociation of phenethylamides: role of ion-neutral complex - PMC [pmc.ncbi.nlm.nih.gov]